(5E)-1-(3,4-dichlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
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Overview
Description
(5E)-1-(3,4-dichlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that belongs to the class of diazinane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(3,4-dichlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorophenyl derivatives, 2-methoxynaphthalene, and phenyl-substituted diazinane precursors. The key steps may involve:
Condensation Reactions: Combining the naphthalene and phenyl groups with the diazinane core.
Cyclization: Forming the diazinane ring structure.
Functional Group Modifications: Introducing the sulfanylidene and other functional groups under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often involving catalysts, solvents, and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-(3,4-dichlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, derivatives of diazinane compounds are explored for their potential therapeutic applications. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and advanced composites. Their unique chemical properties make them suitable for various applications.
Mechanism of Action
The mechanism of action of (5E)-1-(3,4-dichlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(3,4-dichlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-thioxo-1,3-diazinane-4,6-dione
- (5E)-1-(3,4-dichlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-oxo-1,3-diazinane-4,6-dione
Uniqueness
The uniqueness of (5E)-1-(3,4-dichlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C28H18Cl2N2O3S |
---|---|
Molecular Weight |
533.4 g/mol |
IUPAC Name |
(5E)-1-(3,4-dichlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C28H18Cl2N2O3S/c1-35-25-14-11-17-7-5-6-10-20(17)21(25)16-22-26(33)31(18-8-3-2-4-9-18)28(36)32(27(22)34)19-12-13-23(29)24(30)15-19/h2-16H,1H3/b22-16+ |
InChI Key |
QXXNTXCFVXUYOD-CJLVFECKSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C/3\C(=O)N(C(=S)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N(C(=S)N(C3=O)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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